(2,5-Difluoro-4-isopropoxyphenyl)methanol
CAS No.: 2121514-71-2
Cat. No.: VC11659134
Molecular Formula: C10H12F2O2
Molecular Weight: 202.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121514-71-2 |
|---|---|
| Molecular Formula | C10H12F2O2 |
| Molecular Weight | 202.20 g/mol |
| IUPAC Name | (2,5-difluoro-4-propan-2-yloxyphenyl)methanol |
| Standard InChI | InChI=1S/C10H12F2O2/c1-6(2)14-10-4-8(11)7(5-13)3-9(10)12/h3-4,6,13H,5H2,1-2H3 |
| Standard InChI Key | BUAULTFOLGVLSA-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C=C(C(=C1)F)CO)F |
| Canonical SMILES | CC(C)OC1=C(C=C(C(=C1)F)CO)F |
Introduction
(2,5-Difluoro-4-isopropoxyphenyl)methanol is an organic compound with the molecular formula CHFO and a molecular weight of 202.2 g/mol. It features a difluorinated phenyl ring substituted with an isopropoxy group and a hydroxymethyl group, making it a significant structure in organic chemistry due to its unique properties and potential applications in medicinal chemistry and materials science .
Synthesis Methods
The synthesis of (2,5-Difluoro-4-isopropoxyphenyl)methanol typically involves two main steps, which can be optimized for industrial production using industrial-grade reagents and purification techniques such as distillation or recrystallization to ensure high yield and purity.
Biological Activity and Potential Applications
Research indicates that (2,5-Difluoro-4-isopropoxyphenyl)methanol may exhibit notable biological activity, including potential anti-inflammatory and analgesic effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound for medicinal chemistry applications.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Anti-inflammatory and analgesic effects |
| Materials Science | Unique properties for material development |
Comparison with Analogous Compounds
Several compounds share structural similarities with (2,5-Difluoro-4-isopropoxyphenyl)methanol, including (2,5-Difluoro-4-methoxyphenyl)methanol, (2,5-Difluoro-4-ethoxyphenyl)methanol, and (2,5-Difluoro-4-propoxyphenyl)methanol. The uniqueness of (2,5-Difluoro-4-isopropoxyphenyl)methanol lies in its specific combination of the isopropoxy group and difluorination on the phenyl ring.
| Compound Name | Chemical Formula | Notes |
|---|---|---|
| (2,5-Difluoro-4-methoxyphenyl)methanol | CHFO | Contains a methoxy group instead of isopropoxy. |
| (2,5-Difluoro-4-ethoxyphenyl)methanol | CHFO | Contains an ethoxy group instead of isopropoxy. |
| (2,5-Difluoro-4-propoxyphenyl)methanol | CHFO | Contains a propoxy group instead of isopropoxy. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume